molecular formula C20H18N4O B2444328 (E)-3-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one CAS No. 2035022-76-3

(E)-3-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one

Cat. No. B2444328
CAS RN: 2035022-76-3
M. Wt: 330.391
InChI Key: GQHWJVVBMCDDSP-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

Compounds similar to (E)-3-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one have been extensively studied for their antimicrobial properties. For instance, a study by Ashok and Padmavati (2016) demonstrated that similar compounds synthesized via copper-catalyzed 1,3-dipolar azide-alkyne cycloaddition reaction (CuAAC) exhibited notable antimicrobial activity (Ashok & Padmavati, 2016). Similarly, Pujari et al. (2018) reported the synthesis of comparable compounds using the Click reaction, which also showed antimicrobial activity (Pujari et al., 2018).

Anti-tubercular Activity

A study by Thomas, George, and Harindran (2014) focused on the design and development of azetidinone derivatives, including structures akin to the compound , as anti-tubercular agents. Their findings indicated good anti-tubercular activity against Mycobacterium tuberculosis H37RV strain (Thomas, George, & Harindran, 2014).

Antioxidant, Antimicrobial, Antimycobacterial, and Cytotoxic Activities

Saundane and Walmik (2013) synthesized azetidin-2-ones and thiazolidin-4-ones linked to an indole nucleus, which were tested for their antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. Some compounds displayed excellent activity, suggesting potential therapeutic applications (Saundane & Walmik, 2013).

Anti-Inflammatory Activity

Sharma, Maheshwari, and Bindal (2013) explored the anti-inflammatory effects of derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one, finding potent results compared to indomethacin. This indicates the potential for developing anti-inflammatory treatments using similar compounds (Sharma, Maheshwari, & Bindal, 2013).

Tyrosinase Activation

Niu et al. (2015) synthesized chalcone derivatives based on click chemistry, including compounds similar to the one , and evaluated them for tyrosinase activation. Several compounds showed potent activating effects, suggesting applications in dermatology or cosmetology (Niu et al., 2015).

properties

IUPAC Name

(E)-3-phenyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c25-20(12-11-16-7-3-1-4-8-16)23-13-18(14-23)24-15-19(21-22-24)17-9-5-2-6-10-17/h1-12,15,18H,13-14H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHWJVVBMCDDSP-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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